![molecular formula C7H12Cl2N4O3 B6171367 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride CAS No. 2445785-56-6](/img/no-structure.png)
6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride
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Overview
Description
The compound “6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also contains a morpholine ring, which is a six-membered ring with one oxygen atom and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride” were not found, there are general methods for synthesizing similar compounds. For instance, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides .
Scientific Research Applications
Fluorinated Pyridine Synthesis
Fluorinated pyridines play a crucial role in medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms in the aromatic ring imparts interesting properties. For instance:
- Synthesis Methods : Researchers have developed methods for preparing 2-, 3-, and 4-fluoropyridines , as well as di- and polyfluoropyridines . These compounds serve as building blocks for various applications .
Pyrrolopyrazine Derivatives
While not directly related to the compound itself, understanding its structural features can inform the synthesis of related molecules. Pyrrolopyrazine derivatives , which include both pyrrole and pyrazine rings, exhibit diverse biological activities. Researchers have developed efficient synthetic methods for these compounds, making them valuable in drug discovery and other fields .
Mechanism of Action
Target of Action
The primary target of 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride is the Serine/threonine-protein kinase Chk1 . This kinase plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and cell death to prevent damaged cells from dividing .
Mode of Action
This inhibition could lead to disruption in the normal cell cycle regulation, potentially leading to cell cycle arrest or apoptosis .
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 affects the cell cycle regulation pathway . By inhibiting Chk1, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest or programmed cell death .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in its bioavailability .
Result of Action
The inhibition of Serine/threonine-protein kinase Chk1 by this compound can lead to cell cycle arrest or apoptosis . This could potentially be used to target cancer cells, which often have dysregulated cell cycles .
Action Environment
The action, efficacy, and stability of 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell type it is acting upon.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride involves the reaction of morpholine with cyanogen bromide to form N-cyanomorpholine. This intermediate is then reacted with guanidine to form 6-cyanoguanidine, which is subsequently reacted with hydroxylamine hydrochloride to form 6-(hydroxyamino)guanidine. The final step involves the reaction of 6-(hydroxyamino)guanidine with cyanogen bromide to form 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride.", "Starting Materials": [ "Morpholine", "Cyanogen bromide", "Guanidine", "Hydroxylamine hydrochloride" ], "Reaction": [ "Morpholine is reacted with cyanogen bromide to form N-cyanomorpholine.", "N-cyanomorpholine is reacted with guanidine to form 6-cyanoguanidine.", "6-cyanoguanidine is reacted with hydroxylamine hydrochloride to form 6-(hydroxyamino)guanidine.", "6-(hydroxyamino)guanidine is reacted with cyanogen bromide to form 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride." ] } | |
CAS RN |
2445785-56-6 |
Product Name |
6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride |
Molecular Formula |
C7H12Cl2N4O3 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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